3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid
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Overview
Description
3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid: is a synthetic organic compound with the molecular formula C12H11NO5. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and formylating agents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 3-carboxy-4,6-dimethoxy-1H-indole-2-carboxylic acid.
Reduction: 3-hydroxymethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Probes: Employed in the development of biological probes for studying cellular processes and enzyme activities.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .
Comparison with Similar Compounds
- 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid methyl ester
- 4-formyl-6-methoxy-1H-indole-2-carboxylic acid
Comparison:
- Structural Differences: The position and number of methoxy groups and formyl groups vary among these compounds, leading to differences in their chemical reactivity and biological activity .
- Unique Properties: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)7(5-14)11(13-8)12(15)16/h3-5,13H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOVWZNCYZWVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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